![molecular formula C8H11NO6S3 B2770673 Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 214532-29-3](/img/structure/B2770673.png)
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate” is a chemical compound that contains a thiophene ring and bis(methylsulfonyl)amino functional groups . It can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
Synthesis Analysis
The synthesis of thiophene derivatives like “Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate” often involves hydroxy-based transformations . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate using methyl iodide as the methylation reagent .Molecular Structure Analysis
The molecular formula of “Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate” is C8H11NO6S3 . The structure includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Organic Semiconductors and Electronics
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate is a promising candidate for organic semiconductors. Its π-conjugated structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Researchers explore its electronic properties and design novel materials for flexible and low-cost electronic devices .
Corrosion Inhibition
Thiophene derivatives, including MSATC, find applications as corrosion inhibitors. These compounds protect metal surfaces from degradation caused by environmental factors such as moisture, acids, and salts. MSATC’s ability to form protective layers on metal surfaces makes it valuable in industrial chemistry and material science .
Pharmacological Properties
Molecules containing the thiophene ring system often exhibit pharmacological effects. MSATC’s structural features make it relevant in drug discovery:
- Antihypertensive and Anti-Atherosclerotic Properties : MSATC’s impact on blood pressure regulation and atherosclerosis warrants further study .
Synthetic Intermediates
MSATC serves as a synthetic intermediate in the preparation of other compounds. For instance:
- Metal Complexing Agents : Researchers explore its coordination chemistry for applications in metal complexes and catalysis .
Impurity Identification
In pharmaceutical research, MSATC may be used as an impurity standard. For example, it plays a role in identifying impurities in the synthesis of drugs like rosuvastatin .
Safety and Hazards
Future Directions
The future directions for “Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate” and similar compounds could involve further exploration of their potential applications in organic optoelectronics and medicinal chemistry . Their role in the synthesis of advanced compounds with a variety of biological effects could also be a focus of future research .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate are currently unknown. Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The compound has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, and a boiling point of 428.3±55.0 °C . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking.
Result of Action
As a thiophene derivative, it may have potential anticancer, anti-inflammatory, and antimicrobial effects , but the specific results of its action require further investigation.
Action Environment
The action, efficacy, and stability of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents like toluene, acetonitrile, and ethanol . This solubility profile may affect its distribution in biological systems.
properties
IUPAC Name |
methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S3/c1-15-8(10)7-6(4-5-16-7)9(17(2,11)12)18(3,13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHYFRBXBMBHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(S(=O)(=O)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate |
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